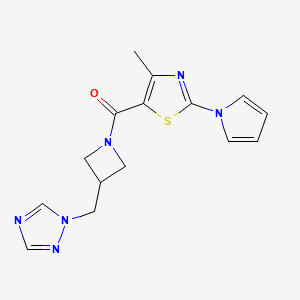

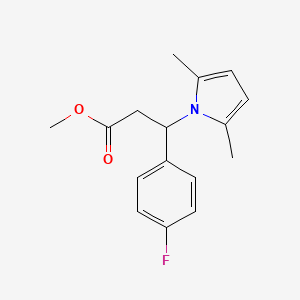

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains several functional groups including a 1,2,4-triazole ring, an azetidine ring, a thiazole ring, and a pyrrole ring . Compounds containing these rings are often found in pharmaceuticals and biologically active compounds .

Synthesis Analysis

While the specific synthesis for this compound is not available, general methods for synthesizing 1,2,4-triazole derivatives often involve reactions of 1-amino-3-nitro-1H-1,2,4-triazole with various reagents .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .科学的研究の応用

Anticancer Activity

1,2,4-Triazole derivatives have been extensively studied for their potential as anticancer agents. They can interact with various biological targets and have shown promising cytotoxic activities against different cancer cell lines . For instance, certain derivatives have demonstrated significant cytotoxicity against the Hela cell line, with some compounds exhibiting activity at concentrations lower than 12 μM . These compounds also display selectivity, targeting cancer cells while sparing normal cells, which is crucial for reducing side effects in chemotherapy .

Antimicrobial Properties

The triazole ring is a common feature in many pharmaceuticals with antimicrobial properties. Compounds containing 1,2,4-triazole have shown effectiveness against a range of microbial pathogens, including bacteria and fungi . This makes them valuable in the development of new antibiotics and antifungals, especially in an era where resistance to existing drugs is a growing concern.

Agricultural Applications

Some 1,2,4-triazole derivatives have been utilized as herbicides and defoliants . Their ability to inhibit catalase, an enzyme crucial for plant metabolism, allows them to control the growth of unwanted vegetation. This application is particularly important for maintaining crop health and yield.

Material Chemistry

The unique structure of triazole derivatives enables them to form non-covalent bonds with various enzymes and receptors, which is beneficial in material chemistry . They can be used to create materials with specific properties, such as increased durability or enhanced conductivity.

Pharmaceutical Scaffolding

Triazole derivatives serve as important scaffolds in pharmaceutical chemistry. They are part of the structure of several clinically used drugs, including antifungals like ketoconazole and fluconazole, as well as anticancer drugs like letrozole and anastrozole . The triazole ring contributes to the pharmacokinetics and pharmacodynamics of these drugs.

Synthesis of Antiviral Agents

The synthesis of antiviral agents often involves triazole derivatives due to their ability to inhibit viral replication. For example, triazole-containing compounds have been effective against influenza A and herpes simplex virus type 1 (HSV-1) . Their broad-spectrum antiviral activity makes them valuable in the ongoing fight against viral diseases.

将来の方向性

Future research could focus on the design and development of more selective and potent anticancer molecules based on the 1,2,4-triazole scaffold . Further investigation into the synthesis, biological activity, and mechanism of action of these compounds could lead to the discovery of new drug candidates.

作用機序

Target of Action

Compounds containing 1,2,3-triazole and pyrrole moieties have been reported to exhibit a broad range of biological activities . They have been used in the development of new drugs due to their broad range of chemical and biological properties .

Mode of Action

It’s worth noting that compounds containing 1,2,3-triazole and pyrrole moieties have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Compounds containing 1,2,3-triazole and pyrrole moieties have been reported to interact with various biochemical pathways, leading to a wide range of biological activities .

Pharmacokinetics

The solubility of a compound in water and other polar solvents can influence its bioavailability .

Result of Action

Compounds containing 1,2,3-triazole and pyrrole moieties have been reported to exhibit a broad range of biological activities .

特性

IUPAC Name |

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6OS/c1-11-13(23-15(18-11)19-4-2-3-5-19)14(22)20-6-12(7-20)8-21-10-16-9-17-21/h2-5,9-10,12H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCRFPIEILOZEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC(C3)CN4C=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B2901660.png)

![1-{1-[(Pyridin-3-yl)methyl]pyrrolidin-3-yl}ethan-1-one](/img/structure/B2901662.png)

![6-(2,3-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2901664.png)

![2-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2901669.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B2901670.png)

![(2Z)-N-acetyl-6,8-dichloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2901672.png)

![(E)-1-(hydroxyimino)-3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinoline 5-oxide](/img/structure/B2901675.png)

![N-(2,4-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2901683.png)